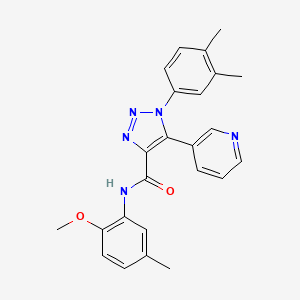

1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a central triazole ring substituted with aromatic and heteroaromatic groups. Its structure includes a 3,4-dimethylphenyl group at position 1, a 2-methoxy-5-methylphenyl carboxamide at position 4, and a pyridin-3-yl group at position 3. The triazole core is a pharmacophore common in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-15-7-10-21(31-4)20(12-15)26-24(30)22-23(18-6-5-11-25-14-18)29(28-27-22)19-9-8-16(2)17(3)13-19/h5-14H,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSLOFJEFVLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Substitution reactions:

Amide bond formation: The final step involves coupling the pyrimidine derivative with the benzamide moiety using coupling agents like diethylphosphorocyanidate (DEPC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling agents: Diethylphosphorocyanidate (DEPC), dicyclohexylcarbodiimide (DCC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide show efficacy against various strains of bacteria and fungi. The mechanism often involves the inhibition of key metabolic pathways in microorganisms.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have reported that triazole-based compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by triazole derivatives. These compounds can modulate inflammatory pathways and have been evaluated for their effectiveness in reducing inflammation in models of chronic inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug development .

Case Study 2: Anticancer Activity

In another study, a library of triazole compounds was screened for anticancer activity against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity was attributed to its ability to target specific oncogenic pathways .

Potential Therapeutic Uses

Based on its biological activities, this compound holds potential as:

- An Antimicrobial Agent : For treating infections caused by resistant bacterial strains.

- An Anticancer Drug : As part of combination therapies aimed at improving outcomes in cancer treatment.

- An Anti-inflammatory Drug : For managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Triazole-Carboxamide Derivatives

describes N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides , synthesized via thionyl chloride-mediated coupling of 5-methyl-1-(4-methylphenyl)triazole-4-carboxylic acid with amines. These compounds lack the pyridinyl and multi-substituted aryl groups present in the target compound. For example:

Pyrazole-Carboxamide Derivatives

reports 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e). Key differences include:

- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. triazole (three contiguous nitrogen atoms). Triazoles generally exhibit stronger dipole moments and metabolic resistance.

- Substituents: Chloro, cyano, and methyl groups in 3a–3e versus methoxy, dimethyl, and pyridinyl groups in the target compound. The pyridinyl group in the target compound may enhance solubility in polar solvents due to its basic nitrogen .

Physicochemical Properties

Table 1: Comparison of Key Properties

- Melting Points : Pyrazole derivatives with electron-withdrawing groups (e.g., 3d , 4-fluorophenyl) show higher melting points (181–183°C) due to increased intermolecular interactions . The target compound’s methoxy and pyridinyl groups may similarly elevate its melting point.

- Yields : Coupling reactions using EDCI/HOBt () or thionyl chloride () achieve 60–71% yields, suggesting the target compound’s synthesis could follow analogous efficiency .

Spectroscopic and Analytical Data

- IR Spectroscopy: reports carbonyl (C=O) stretches at ~1636–1640 cm⁻¹ for pyrazole-carboxamides.

- ¹H-NMR : Pyrazole derivatives (e.g., 3a ) show aromatic protons at δ 7.43–8.12 ppm and methyl groups at δ 2.42–2.66 ppm. The target compound’s 3,4-dimethylphenyl and 2-methoxy-5-methylphenyl groups would produce distinct splitting patterns in the δ 2.0–3.5 and δ 6.5–8.5 ranges .

Crystallographic and Computational Analysis

Similar triazole derivatives (e.g., ) likely adopt planar triazole cores with substituents influencing crystal packing. For example, bulky 3,4-dimethylphenyl groups may induce steric clashes, reducing crystallinity compared to simpler analogs .

Research Implications

Structure-Activity Relationships (SAR) : The pyridinyl group in the target compound may improve binding to targets with polar active sites (e.g., kinase enzymes) compared to purely aromatic analogs .

Synthetic Optimization : Substituting EDCI/HOBt with newer coupling agents (e.g., HATU) could enhance yields for the target compound .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The substitution patterns on the phenyl and pyridine rings contribute to its pharmacological profile.

Chemical Structure

| Component | Structure |

|---|---|

| Triazole | Triazole Structure |

| Phenyl Substituents | 3,4-dimethylphenyl and 2-methoxy-5-methylphenyl |

| Pyridine | Pyridin-3-yl |

Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Case Study : In vitro studies showed that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The specific compound has demonstrated activity against several bacterial strains.

- Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer. The compound has shown promise as an anti-inflammatory agent.

- Mechanism : It is thought to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

- Data Table :

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.